(E)-N'-{5-[(1E)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves condensation reactions with various organic intermediates. For example, the reaction between N-(2,4-dichlorophenyl)-5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine and mercaptoacetic acid can produce compounds with a thiazolidinone ring, showcasing the versatility of thiadiazole-based syntheses (Wan et al., 2007). Furthermore, carbodiimide condensation has been utilized for creating N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, demonstrating a fast and convenient method for thiadiazole synthesis (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives reveals significant insights into their geometric and electronic properties. The crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, characterized by spectroscopic techniques and single-crystal X-ray diffraction, provides a basis for understanding the structural attributes of related compounds (Kerru et al., 2019).
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : This compound is synthesized through specific chemical reactions. For instance, Yu et al. (2014) demonstrated a synthesis method involving carbodiimide condensation catalysis (Yu et al., 2014).
Characterization Techniques : Various techniques like IR, NMR, and X-ray diffraction are used for characterizing these compounds. The work by Wan et al. (2007) and Mo et al. (2011) illustrates the use of X-ray crystallography for structural analysis (Wan et al., 2007), (Mo et al., 2011).
Biological and Pharmacological Applications
Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activities. Gopi et al. (2017) reported on the antibacterial and antifungal activities of certain derivatives (Gopi et al., 2017).
Anticancer Potential : These compounds have been evaluated for their potential anticancer properties. For example, Gür et al. (2020) and Ekrek et al. (2022) explored their effects on various cancer cell lines (Gür et al., 2020), (Ekrek et al., 2022).
Antiviral Activity : Chen et al. (2010) conducted a study on the anti-tobacco mosaic virus activity of certain derivatives (Chen et al., 2010).
Other Applications
Herbicide Analysis : Zimmerman et al. (2002) discussed the detection of herbicides and their degradates, related to this compound class, in natural water (Zimmerman et al., 2002).
Corrosion Inhibition : Kaya et al. (2016) examined the corrosion inhibition performances of derivatives on iron, highlighting their industrial applications (Kaya et al., 2016).
Insecticidal Properties : Fadda et al. (2017) synthesized novel derivatives to evaluate their insecticidal properties against cotton leafworm (Fadda et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N'-[5-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5S/c1-21(2)8-18-14-20-19-13(22-14)10(7-17)5-9-3-4-11(15)6-12(9)16/h3-6,8H,1-2H3/b10-5+,18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWASLJZFPQQP-HYCIUCSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN=C(S1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN=C(S1)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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